2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable pyridazine derivative, followed by oxidation and cyclization steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1,2-dihydro-4-quinazolone: A structural analog with similar biological activities.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another compound with comparable chemical properties
Uniqueness
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1443286-86-9 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-benzyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(12(16)17)6-7-13-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
MLHWECDTXBMVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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